molecular formula C14H10BrNO3 B5295384 2-methylbenzo-1,4-quinone 1-[O-(4-bromobenzoyl)oxime]

2-methylbenzo-1,4-quinone 1-[O-(4-bromobenzoyl)oxime]

Cat. No. B5295384
M. Wt: 320.14 g/mol
InChI Key: JYYCWZPVKLYPMK-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylbenzo-1,4-quinone 1-[O-(4-bromobenzoyl)oxime] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-methylbenzo-1,4-quinone 1-[O-(4-bromobenzoyl)oxime] involves the inhibition of NQO1, which leads to the accumulation of reactive oxygen species (ROS) in cancer cells. This accumulation of ROS induces cell death via apoptosis. Additionally, this compound has been found to inhibit the activity of other enzymes involved in cancer cell survival, such as topoisomerase II.
Biochemical and Physiological Effects:
2-methylbenzo-1,4-quinone 1-[O-(4-bromobenzoyl)oxime] has been found to have several biochemical and physiological effects. It has been shown to induce cell death in cancer cells and inhibit the growth of tumors in preclinical studies. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-methylbenzo-1,4-quinone 1-[O-(4-bromobenzoyl)oxime] in lab experiments is its specificity for NQO1 inhibition. This compound has been found to be highly selective for NQO1 over other enzymes, which makes it a valuable tool for studying the role of NQO1 in various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-methylbenzo-1,4-quinone 1-[O-(4-bromobenzoyl)oxime]. One area of focus is the development of more potent and selective inhibitors of NQO1 for use in cancer therapy. Additionally, this compound may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 2-methylbenzo-1,4-quinone 1-[O-(4-bromobenzoyl)oxime] is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. This compound has shown promising results in preclinical studies and may have potential applications in cancer therapy and other fields. Further research is needed to fully understand the potential of this compound.

Synthesis Methods

The synthesis method of 2-methylbenzo-1,4-quinone 1-[O-(4-bromobenzoyl)oxime] involves the reaction of 2-methyl-1,4-benzoquinone with 4-bromobenzohydroxamic acid in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield the final product. This method has been optimized for high yield and purity of the compound.

Scientific Research Applications

2-methylbenzo-1,4-quinone 1-[O-(4-bromobenzoyl)oxime] has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of several enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), which is involved in the detoxification of carcinogens. This compound has also been studied for its anti-tumor activity and has shown promising results in preclinical studies.

properties

IUPAC Name

[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO3/c1-9-8-12(17)6-7-13(9)16-19-14(18)10-2-4-11(15)5-3-10/h2-8H,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYCWZPVKLYPMK-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=CC1=NOC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=CC(=O)C=C/C1=N\OC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-bromobenzoate

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